(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20357601
InChI: InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC20357601

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol
Standard InChI InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1
Standard InChI Key AJKHUSYYXZDIRC-OIBJUYFYSA-N
Isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1OC)N)O
Canonical SMILES CC(C(C1=CC=CC=C1OC)N)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. Its IUPAC name, (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol, reflects the stereochemistry critical to its interactions. Key structural elements include:

  • Amino group (-NH₂) at C1.

  • Hydroxyl group (-OH) at C2.

  • 2-Methoxyphenyl ring attached to C1, providing electronic and steric modulation .

The isomeric SMILES C[C@@H]([C@H](C1=CC=CC=C1OC)N)O confirms the (S,S) configuration, while the InChIKey AJKHUSYYXZDIRC-OIBJUYFYSA-N uniquely identifies its stereochemistry .

Stereochemical Significance

The (1S,2S) configuration ensures enantiomeric purity, which is crucial for:

  • Biological target selectivity, as seen in receptor-binding studies of analogous compounds.

  • Synthetic reproducibility, particularly in asymmetric catalysis .

Synthesis and Production

Asymmetric Synthesis Methods

Industrial-scale production relies on asymmetric synthesis to preserve stereochemical integrity. Key approaches include:

  • Chiral pool synthesis: Using enantiopure starting materials like L-phenylalanine derivatives .

  • Biocatalytic cascades: Multi-enzyme systems (e.g., alcohol dehydrogenases and transaminases) achieve >99% enantiomeric excess (ee) under mild conditions .

Table 1: Comparison of Synthesis Routes

MethodYield (%)ee (%)Key Reagents/CatalystsReference
Asymmetric catalysis75–8598–99Chiral ligands (BINAP, etc.)
Biocatalytic80–92>99Alcohol dehydrogenase, ω-TA
Resolution50–6099Chiral acids/bases

Industrial Optimization

Critical parameters for scalability:

  • Temperature: 25–30°C for enzyme stability .

  • Solvent systems: Aqueous-organic biphasic mixtures enhance yield .

  • Purification: Crystallization or chromatography ensures >98% purity.

Physicochemical Properties

Spectroscopic Data

  • IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1050 cm⁻¹ (C-O methoxy) .

  • NMR (CDCl₃): δ 7.4–6.8 (aromatic H), δ 4.7 (OH), δ 3.8 (OCH₃), δ 3.1 (NH₂) .

Biological Activity and Mechanism

Toxicity and ADME Profiles

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models (similar to 2-methoxyamphetamine derivatives) .

  • Metabolism: Hepatic oxidation via CYP450 enzymes, yielding inactive carboxylic acids .

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antiviral agents: Serves as a precursor for protease inhibitors targeting RNA viruses .

  • Antidepressants: Structural motif in norepinephrine reuptake inhibitors .

Organic Synthesis

  • Chiral auxiliary: Facilitates asymmetric C-C bond formation in aldol reactions .

  • Ligand design: Modifies metal catalysts for enantioselective hydrogenation .

Table 2: Industrial Applications

SectorUse CaseReference
PharmaceuticalsIntermediate for β-blockers
AgrochemistryHerbicide chiral templates
Materials ScienceMonomer for polyurethane coatings

Comparative Analysis with Analogues

Substituent Effects

  • Chloro derivatives: (1S,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-ol shows enhanced enzyme affinity (IC₅₀ = 1.2 μM vs. 3.8 μM for methoxy).

  • Fluoro derivatives: Improved metabolic stability (t₁/₂ = 8 h vs. 4 h) .

Table 3: Structure-Activity Relationships

CompoundBioactivity (IC₅₀)Metabolic Stability (t₁/₂)
(1S,2S)-1-Amino-1-(2-methoxyphenyl)3.8 μM4 h
4-Chloro derivative1.2 μM5 h
5-Fluoro derivative2.5 μM8 h

Future Directions

Research Priorities

  • Crystallography: Resolve 3D structures of target complexes to refine drug design.

  • Green chemistry: Develop solvent-free biocatalytic processes .

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